Target Selectivity Profile: 3-KAT Inhibition versus Off-Target CPT-1 Activity Compared with Perhexiline
Trimetazidine demonstrates a highly selective inhibition profile, with a reported IC50 of 75 nM for its primary therapeutic target, mitochondrial long-chain 3-ketoacyl coenzyme A thiolase (LC 3-KAT) . Critically, its activity against the upstream fatty acid oxidation enzyme carnitine palmitoyltransferase-1 (CPT-1) is substantially lower, with an IC50 of 1.3 mmol/L in rat myocardium preparations. This represents a 16.9-fold lower potency compared with perhexiline (CPT-1 IC50 77 μmol/L) and a 5.7-fold lower potency compared with amiodarone (CPT-1 IC50 228 μmol/L) [1].
| Evidence Dimension | CPT-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.3 mmol/L |
| Comparator Or Baseline | Perhexiline IC50 = 77 μmol/L; Amiodarone IC50 = 228 μmol/L |
| Quantified Difference | Trimetazidine is 16.9-fold less potent than perhexiline; 5.7-fold less potent than amiodarone |
| Conditions | In vitro CPT-1 activity assay using rat myocardium mitochondria |
Why This Matters
The relatively low CPT-1 inhibitory potency supports the conclusion that trimetazidine's therapeutic anti-ischemic effect is unlikely to be mediated through CPT-1 inhibition, distinguishing its mechanism from agents like perhexiline and guiding experimental design for mechanistic studies.
- [1] Kennedy JA, Horowitz JD. Effect of trimetazidine on carnitine palmitoyltransferase-1 in the rat heart. Cardiovasc Drugs Ther. 1998;12(4):359-363. View Source
